

Disperse Blue 291: An Uncharted Territory for Fluorescent Probe Applications

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Compound of Interest		
Compound Name:	Disperse blue 291G	
Cat. No.:	B1345536	Get Quote

Despite its classification as a fluorescent dye by commercial suppliers, a comprehensive review of scientific literature reveals a significant lack of data supporting the use of **Disperse Blue 291G** as a fluorescent probe for research and drug development applications. While the compound is a well-established blue dye in the textile industry, its potential as a specific, quantifiable fluorescent tool in a biological context remains largely unexplored and undocumented.

This technical overview aims to address the inquiry into **Disperse Blue 291G** as a potential fluorescent probe. However, due to the absence of published research on its photophysical properties and application in cellular imaging, this guide will instead summarize the available information on its chemical identity and highlight the critical data gaps that currently prevent its effective use in a research setting.

Chemical and Physical Properties

Disperse Blue 291 is a single azo class dye.[1][2] Basic chemical and physical data have been compiled from various sources and are presented below.



Property	Value	Source(s)
C.I. Name	Disperse Blue 291	[1][2]
CAS Registry Number	56548-64-2 / 83929-84-4	[1][2]
Molecular Formula	C19H21BrN6O6	[1][2][3]
Molecular Weight	509.31 g/mol	[1][2][3]
Appearance	Dark blue tiny particles/grain	[1][2][4]
General Application	Dyeing and printing of polyester and its blended fabrics	[1][2]

Synthesis

The manufacturing process for Disperse Blue 291 involves the diazotization of 2,4-Dinitro-6-bromoaniline, which is then coupled with N-(3-(diethylamino)-4-methoxyphenyl)acetamide.[1][2]

The Crucial Absence of Photophysical Data

For a compound to be considered a viable fluorescent probe, a thorough characterization of its photophysical properties is essential. This data allows researchers to design experiments, select appropriate instrumentation, and interpret results accurately. For **Disperse Blue 291G**, this critical information is not available in the public domain. Key missing parameters include:

- Absorption and Emission Spectra: The specific wavelengths at which the molecule absorbs and emits light are unknown. This information is fundamental for selecting excitation sources (e.g., lasers, LEDs) and emission filters for fluorescence microscopy.
- Quantum Yield: This value, which represents the efficiency of the fluorescence process, is crucial for determining the brightness of the probe.
- Molar Extinction Coefficient (Molar Absorptivity): This parameter measures how strongly the
 molecule absorbs light at a given wavelength and is also a key factor in assessing its
 brightness.



- Stokes Shift: The difference between the maximum absorption and emission wavelengths is important for separating the excitation and emission signals, which is critical for achieving a good signal-to-noise ratio.
- Photostability: The resistance of the dye to photobleaching upon exposure to excitation light determines its suitability for time-lapse imaging.
- Solvatochromism: The effect of solvent polarity on the dye's spectral properties has not been characterized.[5][6]

Lack of Experimental Protocols and Biological Applications

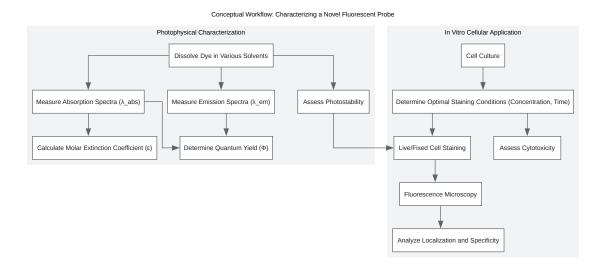
A thorough search of scientific databases reveals no published studies describing the use of **Disperse Blue 291G** for cellular imaging or as a fluorescent probe in any biological research. Consequently, there are no established experimental protocols for:

- Cell Loading and Staining: Optimal concentrations, incubation times, and buffer conditions for introducing the dye into live or fixed cells are unknown.
- Fixation and Permeabilization Compatibility: It is unclear how standard cell preparation techniques would affect the dye's fluorescence or localization.
- Specificity and Localization: There is no information on whether **Disperse Blue 291G** targets any specific cellular organelles or structures. Many azo dyes are known to be non-fluorescent or act as quenchers, although some have been engineered into "turn-on" probes for specific applications like detecting hypoxia.[7][8][9][10][11]
- Mechanism of Action: The mechanism by which Disperse Blue 291G would fluoresce within a cellular environment is not understood.

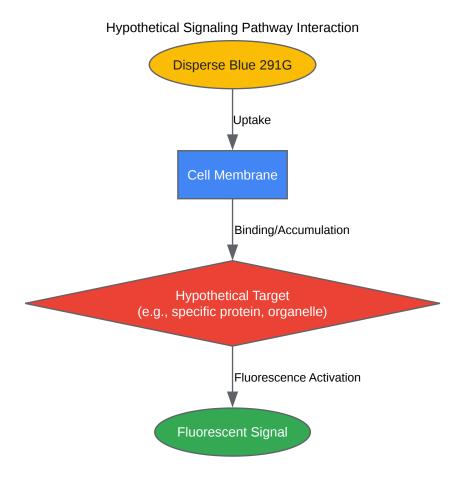
Mandatory Visualizations: A Conceptual Approach

Given the lack of concrete experimental data, the following diagrams are presented as conceptual workflows that would be necessary to characterize and utilize a novel compound like **Disperse Blue 291G** as a fluorescent probe. They are not based on established protocols for this specific dye.









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